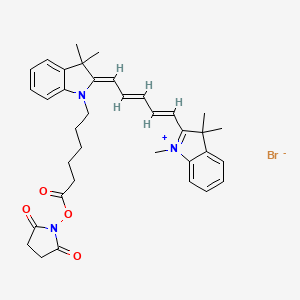
Cyanine5 NHS ester bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “Cyanine5 NHS ester bromide” is a complex organic molecule that features multiple functional groups, including indolium, pyrrolidinone, and hexanoate moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the indolium and pyrrolidinone rings, followed by their conjugation with the hexanoate chain. Typical reaction conditions may include:
Formation of Indolium Ring: This can be achieved through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Formation of Pyrrolidinone Ring: This can be synthesized via the cyclization of γ-aminobutyric acid derivatives under dehydrating conditions.
Conjugation: The final step involves the coupling of the indolium and pyrrolidinone rings with the hexanoate chain, possibly through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The indolium ring can be oxidized to form quinonoid structures.
Reduction: The pyrrolidinone ring can be reduced to form pyrrolidine derivatives.
Substitution: The hexanoate chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Substituted hexanoate derivatives.
科学研究应用
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a catalyst in organic reactions.
Biology
Biomolecular Probes: The indolium moiety can be used in the design of fluorescent probes for biological imaging.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Medicine
Drug Development: The compound’s unique structure may be explored for its pharmacological properties.
Therapeutic Agents: Potential use in the development of new therapeutic agents.
Industry
Material Science: Use in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
作用机制
The compound exerts its effects through interactions with specific molecular targets and pathways. For example:
Molecular Targets: The indolium moiety may interact with nucleic acids or proteins.
Pathways: The compound may modulate signaling pathways involved in cell growth and differentiation.
相似化合物的比较
Similar Compounds
Indolium Derivatives: Compounds with similar indolium structures.
Pyrrolidinone Derivatives: Compounds with similar pyrrolidinone structures.
Hexanoate Derivatives: Compounds with similar hexanoate chains.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which may confer unique chemical and biological properties.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N3O4.BrH/c1-35(2)26-16-11-13-18-28(26)37(5)30(35)20-8-6-9-21-31-36(3,4)27-17-12-14-19-29(27)38(31)25-15-7-10-22-34(42)43-39-32(40)23-24-33(39)41;/h6,8-9,11-14,16-21H,7,10,15,22-25H2,1-5H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPKNZBTUJEYDG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1653991-59-3 |
Source


|
| Record name | 2-(5-[1-[5-(2,5-Dioxo-pyrrolidin-1-yloxycarbonyl)-pentyl]-3,3-dimethyl-1,3-dihydro-indol-2-ylidene]-penta-1,3-dienyl)-1,3,3-trimethyl-3H-indolium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4-Chloro-2-nitro-6-phenylmethoxyphenoxy)methyl]oxirane](/img/structure/B8019227.png)
![Sodium;4-[2-[dodecyl(dimethyl)azaniumyl]acetyl]oxybenzenesulfonate](/img/structure/B8019246.png)
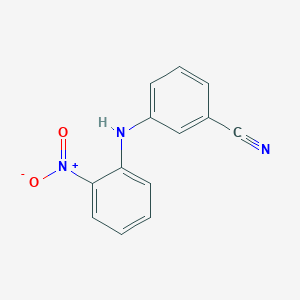
![4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-2-methylphenyl]piperazine-1-carboxamide](/img/structure/B8019249.png)
![N-[4-methyl-3-[[4-[2-(trideuteriomethoxy)phenyl]piperazine-1-carbonyl]amino]phenyl]-4-[2-(trideuteriomethoxy)phenyl]piperazine-1-carboxamide](/img/structure/B8019252.png)
![4-[2-(Trideuteriomethoxy)phenyl]piperazine-1-carboxamide](/img/structure/B8019254.png)
![tert-butyl N-[3-hydroxy-1-oxo-1-(prop-2-enylamino)propan-2-yl]carbamate](/img/structure/B8019262.png)
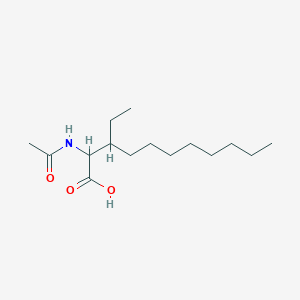
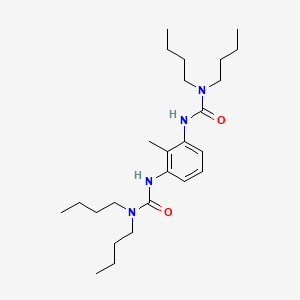
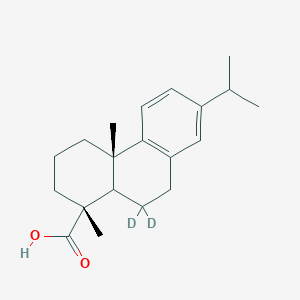
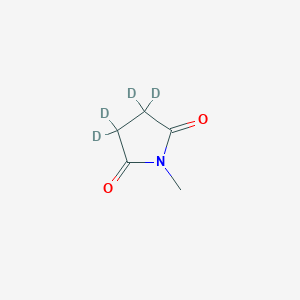
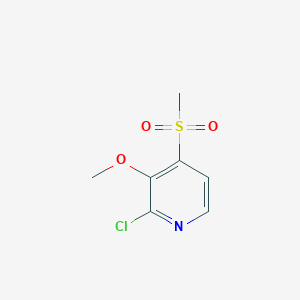
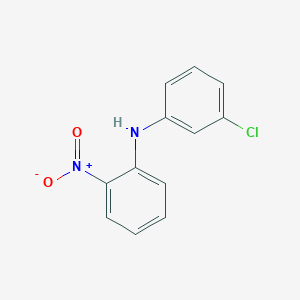
![N-[(1S,2R)-2-chlorocyclohexyl]acetamide](/img/structure/B8019295.png)
